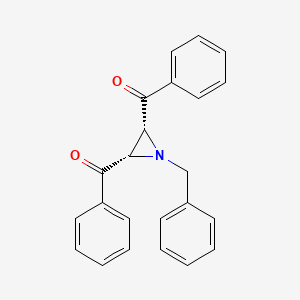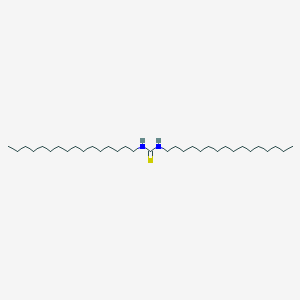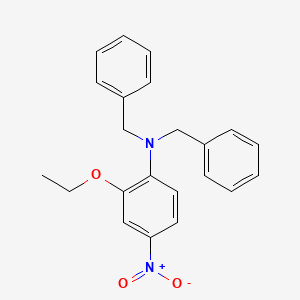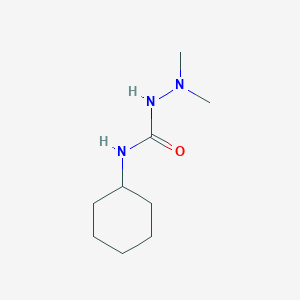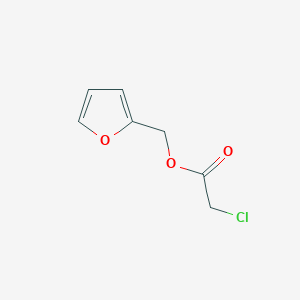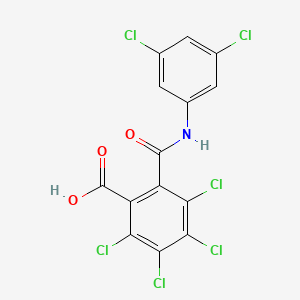
3,3',4,5,5',6-Hexachlorophthalanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,4,5,5’,6-Hexachlorophthalanilic acid is a chlorinated aromatic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of six chlorine atoms attached to a phthalanilic acid structure, making it highly chlorinated and relatively stable.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,5,5’,6-Hexachlorophthalanilic acid typically involves the chlorination of phthalanilic acid derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of 3,3’,4,5,5’,6-Hexachlorophthalanilic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored to prevent over-chlorination and formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,4,5,5’,6-Hexachlorophthalanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted phthalanilic acid derivatives.
Applications De Recherche Scientifique
3,3’,4,5,5’,6-Hexachlorophthalanilic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’,4,5,5’,6-Hexachlorophthalanilic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include disruption of cellular processes and interference with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorocyclohexane: Another highly chlorinated compound with similar stability and chemical properties.
4’-Fluoro-3,3’,4,5,6-Pentachlorophthalanilic acid: A related compound with one fluorine atom and five chlorine atoms.
Uniqueness
3,3’,4,5,5’,6-Hexachlorophthalanilic acid is unique due to its specific chlorination pattern and the presence of six chlorine atoms, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
77106-13-9 |
|---|---|
Formule moléculaire |
C14H5Cl6NO3 |
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-[(3,5-dichlorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H5Cl6NO3/c15-4-1-5(16)3-6(2-4)21-13(22)7-8(14(23)24)10(18)12(20)11(19)9(7)17/h1-3H,(H,21,22)(H,23,24) |
Clé InChI |
KKSBBTVWBUHJCB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11950518.png)

![{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene](/img/structure/B11950536.png)
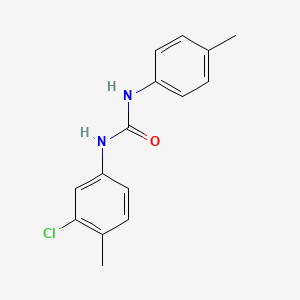

![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)
![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)

